Alogliptin Benzoate

Descripción general

Descripción

El benzoato de alogliptina es un fármaco antidiabético oral que pertenece a la clase de inhibidores de la dipeptidil peptidasa-4 (DPP-4). Se utiliza principalmente para controlar los niveles de azúcar en sangre en pacientes con diabetes mellitus tipo 2. El benzoato de alogliptina es conocido por su capacidad de causar poco o ningún aumento de peso y exhibe un riesgo relativamente bajo de hipoglucemia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del benzoato de alogliptina implica varios pasos clave:

Reacción de condensación: 3-metil-6-clorouracilo reacciona con bromuro de 2-cianobencilo en presencia de disolvente diclorometano en condiciones de reflujo para formar un intermedio.

Reacción de aminación: El intermedio se hace reaccionar entonces con ®-3-aminopiperidina dihidrocloruro en agua o un disolvente mixto de agua-tolueno para producir alogliptina.

Formación de sal: Finalmente, la alogliptina se convierte en su forma de sal de benzoato mediante la reacción con ácido benzoico.

Métodos de producción industrial

La producción industrial del benzoato de alogliptina suele implicar un método de una sola olla en el que la solución de reacción intermedia se calienta a 50-80 °C, seguido de la adición de alcohol diluido. La solución se enfría entonces a 0-40 °C para cristalizar el producto, que posteriormente se filtra y seca .

Análisis De Reacciones Químicas

El benzoato de alogliptina experimenta varias reacciones químicas, incluyendo:

Condensación: Reacciona con ninhidrina y fenilacetaldehído para formar un derivado de pirrolidona fluorescente.

Hidrólisis: Puede ser hidrolizado en condiciones ácidas o básicas para producir sus componentes constituyentes.

Oxidación y reducción: Hay poca información disponible sobre reacciones específicas de oxidación y reducción que impliquen benzoato de alogliptina.

Los reactivos comunes utilizados en estas reacciones incluyen ninhidrina, fenilacetaldehído y varios disolventes como diclorometano y tolueno . Los principales productos que se forman a partir de estas reacciones suelen ser derivados o intermedios que se utilizan en pasos de síntesis posteriores.

Aplicaciones Científicas De Investigación

El benzoato de alogliptina tiene varias aplicaciones de investigación científica:

Medicina: Se utiliza principalmente para tratar la diabetes mellitus tipo 2 mediante la inhibición de la DPP-4, lo que aumenta los niveles de incretinas que ayudan a regular los niveles de azúcar en sangre

Química analítica: Se utiliza en el desarrollo de métodos espectrofluorimétricos para la cuantificación de alogliptina en diversas formas, incluyendo formas de dosificación y muestras biológicas.

Farmacología: Se ha estudiado su farmacocinética y farmacodinámica, incluidos sus efectos sobre los niveles de glucagón y GLP-1 postprandial.

Mecanismo De Acción

El benzoato de alogliptina actúa inhibiendo la enzima dipeptidil peptidasa-4 (DPP-4). Esta inhibición evita la degradación de las incretinas, como el polipéptido insulinotropico dependiente de la glucosa (GIP) y el péptido similar al glucagón-1 (GLP-1). Estas incretinas aumentan la secreción de insulina y disminuyen los niveles de glucagón de forma dependiente de la glucosa, lo que reduce los niveles de azúcar en sangre .

Comparación Con Compuestos Similares

El benzoato de alogliptina se compara con otros inhibidores de la DPP-4 como la saxagliptina, la sitagliptina y la vildagliptina. Si bien todos estos compuestos comparten un mecanismo de acción similar, el benzoato de alogliptina es único en su estructura molecular específica y su perfil farmacocinético .

Compuestos similares

Saxagliptina: Otro inhibidor de la DPP-4 utilizado para controlar la diabetes tipo 2.

Sitagliptina: Conocida por su eficacia en combinación con metformina.

Vildagliptina: A menudo se utiliza en terapias combinadas para mejorar el control glucémico.

El benzoato de alogliptina destaca por su alta selectividad para la DPP-4 y su mínima conversión quiral in vivo .

Actividad Biológica

Alogliptin benzoate is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus. Its mechanism of action enhances glucose-dependent insulin secretion and suppresses inappropriate glucagon release, thereby aiding in glycemic control. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and interactions with biological macromolecules.

This compound selectively inhibits DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, alogliptin increases the levels of these hormones, which leads to:

- Enhanced insulin secretion from pancreatic beta cells.

- Decreased glucagon secretion from alpha cells.

- Improved glycemic control without significant risk of hypoglycemia.

Potency and Selectivity

Alogliptin exhibits a high degree of selectivity for DPP-4 compared to other DPP family members (DPP-8 and DPP-9). Studies have shown that alogliptin is more potent than sitagliptin and vildagliptin, with IC50 values of 6.9 nM, 12.1 nM, and 23.8 nM, respectively .

Clinical Efficacy

Clinical trials have demonstrated that alogliptin effectively lowers HbA1c levels in patients with type 2 diabetes. In a meta-analysis involving multiple studies, alogliptin was shown to reduce HbA1c by approximately 0.5% to 0.7% from baseline after 24 weeks of treatment .

Absorption and Distribution

Alogliptin is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The bioavailability is approximately 100%, indicating complete absorption . It has a volume of distribution (Vd) of about 200 L, suggesting extensive tissue distribution.

Metabolism and Excretion

Alogliptin undergoes minimal metabolism, primarily through the cytochrome P450 system (CYP2D6) to form two metabolites: M-I (demethylation) and M-II (acetylation). Less than 5% of the administered dose is excreted as metabolites, with the majority being excreted unchanged in urine .

Interaction with Human Serum Albumin

Recent studies have characterized the interaction between this compound and human serum albumin (HSA). Using various spectroscopic techniques, it was found that:

- Alogliptin binds to HSA through static quenching mechanisms.

- The binding involves van der Waals forces and hydrogen bonding.

- The primary binding site is located in the IIA subdomain of HSA .

The interaction alters the conformation of HSA, which may influence the pharmacokinetics and pharmacodynamics of alogliptin.

Clinical Trials

In a randomized controlled trial involving over 1,000 participants with type 2 diabetes, patients treated with alogliptin showed significant improvements in glycemic control compared to placebo. The study reported that adverse effects were minimal and similar to those observed with other DPP-4 inhibitors .

Long-term Safety Profile

Long-term studies have assessed the cardiovascular safety profile of alogliptin. A large-scale trial indicated no significant increase in cardiovascular events among patients treated with alogliptin compared to those receiving placebo .

Summary Table: Key Pharmacological Properties

| Property | Value |

|---|---|

| Chemical Structure | C17H22N4O3S |

| Molecular Weight | 346.45 g/mol |

| IC50 for DPP-4 | 6.9 nM |

| Bioavailability | ~100% |

| Half-life | ~21 hours |

| Primary Excretion | Urine (unchanged) |

Propiedades

IUPAC Name |

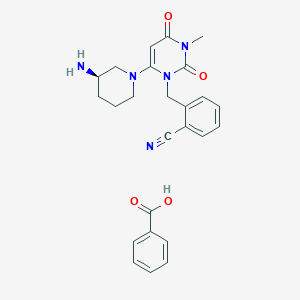

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJICOXJTRHYAK-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582095 | |

| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850649-62-6 | |

| Record name | Alogliptin benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOGLIPTIN BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alogliptin?

A1: Alogliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , ] This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ]

Q2: What are the downstream effects of DPP-4 inhibition by alogliptin?

A2: By inhibiting DPP-4, alogliptin increases the levels of GLP-1 and GIP. These incretin hormones play a crucial role in glucose homeostasis by:

- Stimulating glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels. [, , , ]

- Suppressing glucagon secretion: GLP-1 reduces the release of glucagon from the pancreas, further contributing to blood glucose control. [, , , ]

Q3: Does alogliptin exert its glucose-lowering effects solely through GLP-1 receptor activation?

A3: Research suggests that alogliptin may utilize both GLP-1 receptor-dependent and receptor-independent pathways to exert its beneficial effects. In a study using a rabbit model of ischemia-reperfusion injury, alogliptin's cardioprotective effects were partially blocked by the GLP-1 receptor antagonist exendin (9–39), but completely blocked by the nitric oxide synthase inhibitor L-NAME. This suggests the involvement of nitric oxide production in alogliptin's mechanism of action, independent of the GLP-1 receptor. []

Q4: Are there any studies investigating alogliptin's effect on glucagon levels?

A4: Yes, a study in Japanese patients with chronic kidney disease treated with steroids (a common cause of steroid-induced diabetes) found that alogliptin treatment significantly reduced plasma glucagon levels. [] This glucagon reduction was correlated with improved glycemic control, suggesting an additional mechanism by which alogliptin may improve blood sugar regulation.

Q5: How is alogliptin absorbed and metabolized in the body?

A5: Alogliptin exhibits a moderate degree of absorption, estimated to exceed 75%. [] Food intake does not significantly affect alogliptin's absorption. [, ] It primarily undergoes renal excretion. []

Q6: Does alogliptin interact with commonly prescribed medications for type 2 diabetes?

A6: Alogliptin has shown no clinically significant pharmacokinetic interactions with metformin or cimetidine. [] Studies have investigated alogliptin in combination therapies with other antidiabetic agents like metformin, pioglitazone, and insulin, demonstrating its efficacy and safety in combination regimens. [, , , , , ]

Q7: Are there any specific patient populations for whom alogliptin dosage adjustments are recommended?

A7: Alogliptin requires dosage adjustments in patients with moderate to severe renal impairment. [] Dosage adjustments based on weight are not typically necessary. []

Q8: What is the efficacy of alogliptin in reducing HbA1c levels?

A8: Clinical trials have demonstrated that alogliptin can reduce glycosylated hemoglobin (HbA1c) levels by 0.4–1.0% in 26 weeks, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , ]

Q9: Have there been any large-scale clinical trials investigating the cardiovascular safety of alogliptin?

A9: Yes, the EXAMINE trial was a randomized controlled clinical trial designed to assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and recent acute coronary syndrome. The trial found no increased risk of cardiovascular events, mortality, or hospitalized heart failure with alogliptin compared to placebo. [, , ]

Q10: Are there any studies exploring the effects of long-term alogliptin treatment?

A10: A study in Japanese patients with type 2 diabetes found that long-term treatment with alogliptin (after switching from sitagliptin) for 12 months maintained the reductions in HbA1c and blood glucose levels achieved with sitagliptin, without any relapses in glycemic control or serum lipid levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.